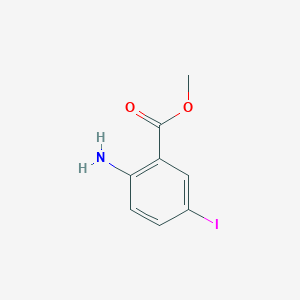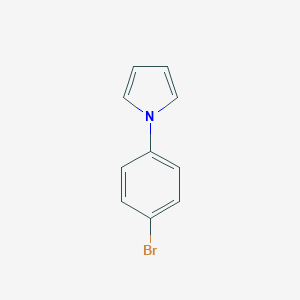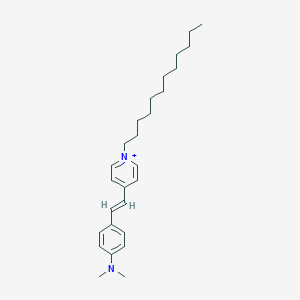
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium (DASPMI) is a fluorescent dye that is widely used in scientific research for its ability to selectively bind to cell membranes and visualize them under a microscope. DASPMI has been used in a variety of applications, including studying membrane dynamics, lipid rafts, and membrane protein localization. In
Applications De Recherche Scientifique
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has been widely used in scientific research for its ability to selectively bind to cell membranes and visualize them under a microscope. It has been used to study membrane dynamics, lipid rafts, and membrane protein localization. 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has also been used to study the effects of various drugs and compounds on cell membranes and membrane proteins.
Mécanisme D'action
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium binds to cell membranes through electrostatic and hydrophobic interactions with the lipid bilayer. The dye is highly fluorescent in the presence of membranes, allowing for visualization of the membrane structure and dynamics. 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has been shown to selectively stain live cells and tissues, making it a useful tool for studying membrane dynamics in living systems.
Biochemical and Physiological Effects:
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has been shown to have minimal toxicity and does not appear to affect cell viability or function. However, it may affect the fluidity and permeability of the cell membrane, which could have downstream effects on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium is its ability to selectively stain cell membranes and visualize them under a microscope. It is also relatively easy to use and does not require specialized equipment. However, 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has some limitations, including its sensitivity to environmental factors such as pH and temperature, and its potential to interact with other molecules in the cell membrane.
Orientations Futures
There are many potential future directions for research on 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium. One area of interest is the development of new derivatives of 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium with improved properties, such as increased sensitivity or selectivity. Another area of interest is the use of 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium in combination with other imaging techniques, such as super-resolution microscopy, to obtain more detailed information about membrane structure and dynamics. Additionally, 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium could be used to study the effects of various drugs and compounds on cell membranes and membrane proteins, which could have important implications for drug development and disease research.
Conclusion:
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium is a versatile fluorescent dye that has many applications in scientific research. Its ability to selectively stain cell membranes and visualize them under a microscope has made it a valuable tool for studying membrane dynamics, lipid rafts, and membrane protein localization. While there are some limitations to its use, 4-(4-Dimethylaminostyryl)-1-dodecylpyridinium has the potential to contribute to many future directions in scientific research.
Méthodes De Synthèse
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium can be synthesized using a modified Knoevenagel condensation reaction between 4-dimethylaminocinnamaldehyde and 1-dodecylpyridinium bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as dimethylformamide. The resulting product is a yellow powder with a melting point of 155-157°C.
Propriétés
Numéro CAS |
85687-99-6 |
|---|---|
Nom du produit |
4-(4-Dimethylaminostyryl)-1-dodecylpyridinium |
Formule moléculaire |
C27H41N2+ |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
4-[(E)-2-(1-dodecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H41N2/c1-4-5-6-7-8-9-10-11-12-13-22-29-23-20-26(21-24-29)15-14-25-16-18-27(19-17-25)28(2)3/h14-21,23-24H,4-13,22H2,1-3H3/q+1 |
Clé InChI |
HJDWBLAETOTRKA-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Synonymes |
4-(4-dimethylaminostyryl)-1-dodecylpyridinium 4-(p-dimethylaminostyryl)-1-dodecylpyridinium p-toluenesulfonate 4-DMAS-DP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



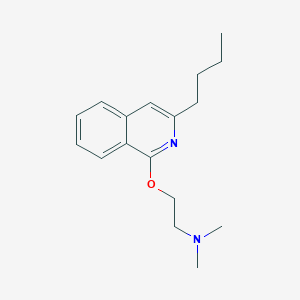
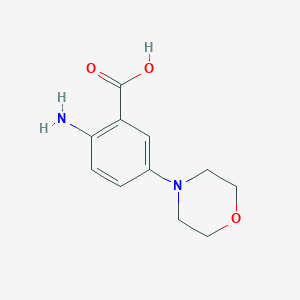

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

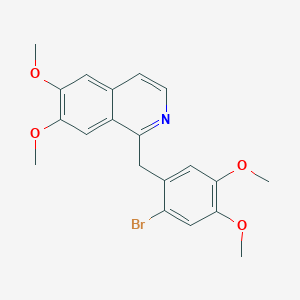



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
